1,3-Dioxolane-2-methanol, 2,4-dimethyl-
Overview
Description
1,3-Dioxolane-2-methanol, 2,4-dimethyl- is an organic compound with the molecular formula C6H12O3 and a molecular weight of 132.1577 g/mol . It is also known by other names such as 2,4-Dimethyl-1,3-dioxolane-2-methanol and 2,5-Dimethyl-2-(hydroxymethyl)-1,3-dioxolane . This compound is characterized by its dioxolane ring structure, which is a five-membered ring containing two oxygen atoms.
Mechanism of Action
Mode of Action
It’s suggested that ethanol may cause adduct formation with carbonyl compounds (hemiacetals), which behave as active intermediates of the condensation . This suggests that the compound might interact with its targets through a similar mechanism, but more research is needed to confirm this.
Biochemical Pathways
It’s possible that the compound could affect pathways related to the metabolism of carbonyl compounds, given its potential interaction with these molecules .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
It’s known that the compound is a relatively high-boiling solvent and is miscible with water and organic solvents that range in polarity from alcohols to hydrocarbons . This suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-methanol, 2,4-dimethyl- can be synthesized from carbonyl compounds and diols. The general method involves the condensation of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used .
Industrial Production Methods
In an industrial setting, the synthesis of 1,3-dioxolane-2-methanol, 2,4-dimethyl- involves maintaining the reaction system at 40-50°C for about 2 hours. After the reaction is complete, the by-products and excess reactants are removed by heating under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-2-methanol, 2,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidizing Agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing Agents: H2/Ni, H2/Rh, LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .
Scientific Research Applications
1,3-Dioxolane-2-methanol, 2,4-dimethyl- has diverse applications in scientific research:
Chemistry: It is used as a protective group for carbonyl compounds, providing stability against nucleophiles and bases.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of polymers, rubber goods, and paint materials.
Comparison with Similar Compounds
1,3-Dioxolane-2-methanol, 2,4-dimethyl- can be compared with other similar compounds such as:
2,2-Dimethyl-1,3-dioxolane-4-methanol: This compound has a similar dioxolane ring structure but differs in the position of the hydroxymethyl group.
1,2-Isopropylideneglycerol:
The uniqueness of 1,3-dioxolane-2-methanol, 2,4-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-dioxolan-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5-3-8-6(2,4-7)9-5/h5,7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMZBDSPZJJXJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337111 | |
Record name | 1,3-Dioxolane-2-methanol, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53951-43-2 | |
Record name | 1,3-Dioxolane-2-methanol, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,4-dimethyl-1,3-dioxolan-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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